3,4-Diiodotoluene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-diiodo-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6I2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLVOCILLTZUSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399146 | |
| Record name | 3,4-Diiodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1608-47-5 | |
| Record name | 1,2-Diiodo-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1608-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Diiodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIIODOTOLUENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for 3,4 Diiodotoluene
Regioselective Iodination Approaches for Toluene (B28343) Derivatives
Achieving the specific 3,4-diiodo substitution pattern on a toluene ring through direct iodination presents a regiochemical challenge due to the directing effects of the methyl group. The methyl group is an ortho-, para-director, meaning electrophilic attack is favored at the 2, 4, and 6 positions of the ring. Therefore, specialized methods are required to overcome these inherent electronic preferences and direct iodination to the 3 and 4 positions.
Direct Halogenation Methods and Their Optimization
Direct iodination of toluene using molecular iodine (I₂) is generally inefficient and lacks regioselectivity without the presence of activating agents. To enhance the electrophilicity of iodine and control the substitution pattern, these reactions are often optimized with the use of acids or catalysts. For instance, a common laboratory method for preparing mono-iodotoluenes involves treating toluene with a mixture of iodine and nitric acid. wikipedia.org This electrophilic aromatic substitution yields a mixture of o- and p-iodotoluene, which can then be separated. wikipedia.org Achieving di-iodination, particularly the 3,4-isomer, via this direct approach on unsubstituted toluene is not a standard or efficient method due to the strong ortho-, para-directing influence of the methyl group.
Optimization for di-iodination typically starts with an already iodinated toluene, such as 4-iodotoluene (B166478) or 3-iodotoluene. chemimpex.comchemimpex.com The existing iodo-substituent, being a deactivating but ortho-, para-directing group, will influence the position of the second incoming iodine atom. However, achieving the specific 3,4-diiodotoluene isomer remains a challenge due to competing isomers.
Oxidant-Mediated Iodination Techniques
To overcome the low reactivity of iodine, various oxidant-mediated systems are employed. These techniques generate a more potent iodinating species in situ, enhancing the rate and often the selectivity of the reaction.
A classic example involves the use of iodine in the presence of a strong oxidizing agent like nitric acid. wikipedia.org This combination facilitates the direct iodination of hydrocarbons. wikipedia.org Other systems utilize reagents like N-iodosuccinimide (NIS) often activated by an acid such as p-toluenesulfonic acid (PTSA), or iodine monochloride (ICl). nih.gov These reagents have been successfully used for the iodination of various aromatic compounds. nih.gov
Silver salts, such as silver sulfate (B86663) (Ag₂SO₄) or silver hexafluoroantimonate (AgSbF₆), in combination with molecular iodine, provide another effective method for iodinating aromatic rings. nih.govnih.govuky.edu For example, the iodination of 3-chlorotoluene (B144806) using AgSbF₆/I₂, AgBF₄/I₂, and AgPF₆/I₂ selectively introduces an iodine atom at the position para to the chlorine substituent, yielding 5-chloro-2-iodotoluene (B1586068) in high yields. nih.gov While this demonstrates the potential for regiocontrol, direct application to toluene to form this compound is complicated by the formation of multiple isomers.
Electrochemical methods also offer a pathway for generating highly reactive iodine species. The anodic oxidation of iodoarenes like 4-iodotoluene can generate activated hypervalent iodine intermediates that can participate in further reactions. nih.gov
Table 1: Oxidant-Mediated Iodination of Toluene Derivatives
| Starting Material | Reagent System | Product(s) | Yield | Reference(s) |
|---|---|---|---|---|
| Toluene | I₂ / Nitric Acid | o-Iodotoluene and p-Iodotoluene | Not specified | wikipedia.org |
| 3-Chlorotoluene | AgSbF₆ / I₂ | 5-Chloro-2-iodotoluene | >90% | nih.gov |
| 3,5-Dichloroaniline | Ag₂SO₄ / I₂ | 3,5-Dichloro-4-iodoaniline and diiodinated products | 66% (mono-iodo) | uky.edu |
Metal-Catalyzed Iodination Reactions
Transition metal-catalyzed reactions represent a powerful tool for C-H functionalization, including iodination. While specific examples for the direct synthesis of this compound are not prevalent in the reviewed literature, the principles of metal-catalyzed halogenation are well-established. rsc.org These reactions often involve a transition metal catalyst that facilitates the cleavage of a C-H bond and subsequent formation of a C-I bond. The regioselectivity is typically controlled by the catalyst's coordination to a directing group on the substrate.
Precursor-Based Synthesis of this compound
A more reliable and common strategy for synthesizing this compound involves using aromatic precursors that already contain functional groups at the desired positions. These functional groups can then be chemically transformed into iodo groups.
Synthesis via Directed Metalation Strategies and Electrophilic Quenching with Iodine
Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. organic-chemistry.orgbaranlab.orgwikipedia.org The strategy relies on a directing metalation group (DMG) which complexes with an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. baranlab.orgwikipedia.org The resulting aryllithium intermediate is then quenched with an electrophile, such as iodine.
While direct double lithiation of toluene is difficult, this strategy can be applied to toluene derivatives. uwindsor.ca For the synthesis of diiodotoluenes, one might envision starting with an iodotoluene. For example, starting with 3-iodotoluene, a suitable directing group could potentially direct lithiation to the 4-position, which could then be quenched with I₂ to form this compound. The hierarchy of directing groups and the specific reaction conditions are crucial for success. uwindsor.caharvard.edu Insights can be drawn from the synthesis of 3,5-diiodotoluene, which has been prepared from 1,2,3-triiodo-5-methylbenzene via a regioselective iodine/lithium exchange followed by quenching with ethanol (B145695). chemicalbook.com This demonstrates the principle of using polyhalogenated arenes and selective metal-halogen exchange to achieve a desired substitution pattern.
Transformation of Pre-functionalized Aromatic Systems
The most unambiguous route to this compound involves the transformation of a precursor like 3,4-diaminotoluene (B134574). This method leverages the well-established Sandmeyer reaction. wikipedia.orgbyjus.comnih.gov
The synthesis begins with the reduction of a suitable nitroaromatic compound. For instance, 3,4-diaminotoluene can be synthesized via the hydrogenation of o-nitro-p-toluidine. google.compatsnap.com This reduction is typically performed using a catalyst such as Nickel under hydrogen pressure at elevated temperatures (65-85°C), resulting in high purity and yield (96-97%). google.compatsnap.com
Once 3,4-diaminotoluene is obtained, it undergoes a double Sandmeyer reaction. This involves a two-step process for each amino group:
Diazotization : The aromatic amino groups are converted into diazonium salts (–N₂⁺) by treating the diamine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric or hydrochloric acid) at low temperatures (0–5°C). guidechem.comlibretexts.org
Iodination : The resulting bis-diazonium salt is then treated with a source of iodide, typically potassium iodide (KI). prepchem.comorganic-chemistry.org The diazonium groups are excellent leaving groups (releasing stable N₂ gas), and they are displaced by iodide ions to form the C-I bonds, yielding this compound. wikipedia.orgorganic-chemistry.org While copper catalysts are often used in Sandmeyer reactions for chlorination or bromination, the iodination step with KI often proceeds without a catalyst. organic-chemistry.org
This precursor-based approach provides excellent control over the regiochemistry, ensuring the formation of the desired this compound isomer.
Table 2: Synthesis of 3,4-Diaminotoluene Precursor
| Starting Material | Reagent System | Product | Yield | Reference(s) |
|---|---|---|---|---|
| o-Nitro-p-toluidine | H₂, Ni catalyst, Alcohol solvent | 3,4-Diaminotoluene | 96-97% | google.compatsnap.com |
| 2,4-Dinitrotoluene | Fe, HCl, Ethanol | 2,4-Diaminotoluene | 74% (based on dinitrotoluene) | orgsyn.org |
Multi-Step Synthesis Pathways from Simpler Toluene Derivatives
The construction of this compound often commences from readily available and simpler toluene derivatives. A common and well-established route starts with 4-nitrotoluene (B166481), which can be produced by the nitration of toluene. wikipedia.orgoc-praktikum.denih.gov This multi-step synthesis involves a sequence of transformations to introduce the two iodine atoms at the desired positions on the aromatic ring.
A typical synthetic sequence is as follows:
Nitration of Toluene: Toluene is first nitrated to produce a mixture of nitrotoluene isomers. wikipedia.orgoc-praktikum.de The major products are 2-nitrotoluene (B74249) and 4-nitrotoluene. These isomers can be separated, and the 4-nitrotoluene is carried forward.
Reduction of the Nitro Group: The nitro group of 4-nitrotoluene is reduced to an amino group to form p-toluidine (B81030) (4-aminotoluene). wikipedia.org This reduction can be achieved using various reducing agents, such as iron powder in the presence of an acid. wikipedia.org
First Iodination: The first iodine atom is introduced onto the p-toluidine ring. This is typically an electrophilic aromatic substitution, where the amino group directs the incoming electrophile to the ortho position.
Diazotization and Sandmeyer Reaction: The amino group of the resulting iodinated aminotoluene is then converted into a diazonium salt. wikipedia.orglscollege.ac.inallen.in This is achieved by treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite and a strong acid. masterorganicchemistry.com The subsequent Sandmeyer reaction, treating the diazonium salt with a solution of potassium iodide, replaces the diazonium group with a second iodine atom, yielding this compound. wikipedia.orglscollege.ac.inorganic-chemistry.org The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring. wikipedia.orglscollege.ac.inkhimod-alcen.com
An alternative starting point is p-toluidine itself, which is commercially available. From p-toluidine, the synthesis would proceed with the iodination and subsequent diazotization and Sandmeyer reaction as described above.
Table 1: Key Reactions in the Multi-Step Synthesis of this compound
| Step | Reaction | Starting Material | Key Reagents | Product |
| 1 | Nitration | Toluene | Nitric Acid, Sulfuric Acid | 4-Nitrotoluene |
| 2 | Reduction | 4-Nitrotoluene | Iron, Acid | p-Toluidine |
| 3 | Iodination | p-Toluidine | Iodine, Oxidizing Agent | 3-Iodo-4-aminotoluene |
| 4 | Diazotization | 3-Iodo-4-aminotoluene | Sodium Nitrite, Acid | Diazonium Salt |
| 5 | Sandmeyer Reaction | Diazonium Salt | Potassium Iodide | This compound |
Advanced Synthetic Techniques for Enhanced Yield and Purity
To overcome the limitations of traditional batch processing, such as long reaction times and potential side reactions, advanced synthetic techniques have been developed. These methods offer improved control over reaction parameters, leading to higher yields and purity of this compound.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govnih.govajgreenchem.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in some cases, improve reaction yields. nih.govnih.govmatanginicollege.ac.in
In the context of this compound synthesis, microwave heating can be applied to the iodination steps. The direct heating of the reaction mixture by microwaves leads to a rapid increase in temperature, which can enhance the rate of electrophilic aromatic substitution. nih.govnih.gov Studies on the microwave-assisted iodination of aromatic amines and other activated arenes have shown significant rate enhancements compared to conventional heating methods. nih.govnih.govmdpi.com For instance, the oxidative iodination of aromatic amines in solvents like dichloromethane (B109758) or chloroform (B151607) under microwave irradiation has been reported to be significantly faster than conventional heating. nih.gov
The choice of solvent is crucial in MAOS, as the solvent's ability to absorb microwave energy (dielectric properties) affects the heating efficiency. ajgreenchem.combspublications.net Polar solvents are generally better at absorbing microwaves. bspublications.net However, even non-polar solvents like toluene can be used if other components in the reaction mixture are microwave-active. bspublications.net
Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers several advantages over batch production, including enhanced heat and mass transfer, improved safety, and better reproducibility. khimod-alcen.comhelgroup.comnih.gov These features are particularly beneficial for exothermic reactions like halogenations. nih.gov
A typical flow chemistry setup for the synthesis of a compound like this compound would involve pumping the reactants through a heated reactor coil or a packed-bed reactor. helgroup.com The precise control over residence time, temperature, and stoichiometry allows for the optimization of the reaction to maximize yield and minimize the formation of byproducts. thalesnano.com For multi-step syntheses, multiple flow reactors can be connected in series, allowing for the continuous production of the final product without the need to isolate intermediates. youtube.com
The use of packed-bed reactors containing a solid-supported catalyst or reagent can further enhance the efficiency of the synthesis. helgroup.com For example, a packed bed could contain a supported oxidizing agent for the iodination step. The high surface-area-to-volume ratio in flow reactors ensures efficient interaction between the reactants and the catalyst. helgroup.com
Table 2: Comparison of Advanced Synthetic Techniques
| Technique | Principle | Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Rapid heating of the reaction mixture using microwave irradiation. | - Drastically reduced reaction times. - Potential for improved yields. |
| Flow Chemistry | Continuous reaction in a flowing stream through a reactor. | - Enhanced safety and control. - Improved heat and mass transfer. - Facile scalability. |
Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the efficiency of chemical reactions. While specific enzymatic methods for the direct synthesis of this compound are not widely reported in the literature, the principles of chemoenzymatic synthesis offer potential avenues for its production.
Enzymes, such as haloperoxidases, are known to catalyze halogenation reactions in nature. However, their application in industrial synthesis can be limited by factors such as enzyme stability and the need for specific co-factors. Research into the enzymatic iodination of aromatic compounds has shown that enzymes like lactoperoxidase can catalyze the iodination of tyrosine, but this process can be inhibited by excess iodide or hydrogen peroxide. nih.gov
A potential chemoenzymatic approach to this compound could involve the enzymatic resolution of a chiral intermediate in the synthetic pathway, or the use of an enzyme to regioselectively introduce one of the iodine atoms. nih.govnih.gov This could lead to a more stereospecific and efficient synthesis. However, further research is needed to develop a viable chemoenzymatic route for this specific compound.
Sustainable and Green Chemistry Principles in this compound Production
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com These principles are increasingly being applied to the synthesis of industrial chemicals like this compound.
Solvents are a major contributor to waste in chemical processes. Therefore, the selection of environmentally benign solvents is a key aspect of green chemistry. numberanalytics.com For iodination reactions, traditional solvents have often included chlorinated hydrocarbons, which are now recognized as environmentally persistent and potentially toxic. ajgreenchem.com
Green chemistry encourages the use of safer alternatives. Water is an attractive green solvent for some iodination reactions. wikipedia.org Other greener solvent choices for halogenation reactions include ionic liquids, which have the advantage of being non-volatile and can often be recycled. nih.gov
Solvent minimization is another important principle. Performing reactions under solvent-free conditions, for example, by using mechanical grinding or microwave irradiation without a solvent, can significantly reduce waste. ajgreenchem.com When solvents are necessary, the choice should be guided by safety, environmental impact, and recyclability.
Atom Economy and Waste Reduction Strategies
The principles of atom economy, which prioritize the incorporation of all reactant atoms into the final product, and waste reduction are fundamental to developing sustainable chemical manufacturing processes.
Catalytic Hydrogenation of Dinitrotoluene:
The initial step in the proposed synthesis, the reduction of a dinitrotoluene to 3,4-diaminotoluene, is often achieved through catalytic hydrogenation. This method is inherently more atom-economical than stoichiometric reductions which use metals like iron or tin in acidic media, as the primary byproduct is water. acs.org
C₇H₆(NO₂)₂ + 6H₂ → C₇H₆(NH₂)₂ + 4H₂O
From an atom economy perspective, this reaction is highly efficient as the only atoms not incorporated into the desired diaminotoluene product are from the water molecules formed. However, waste can be generated from solvents, catalyst deactivation, and side reactions. Strategies to mitigate this include:
Solvent Selection and Recycling: The use of solvents like methanol (B129727) or ethanol is common in these hydrogenations. google.com Implementing solvent recovery and recycling systems can significantly reduce the environmental footprint of the process.
Catalyst Stability and Reusability: The choice of catalyst, often a platinum group metal on a carbon support or Raney nickel, plays a crucial role. 24chemicalresearch.comresearchgate.netresearchgate.net Developing robust catalysts that resist deactivation and can be recycled for multiple batches is a key area of research. Polymer-supported Raney nickel catalysts have shown promise in improving recyclability and reducing metal leaching into the product and waste streams. nih.gov
Process Optimization: Continuous flow reactors, as opposed to batch reactors, can offer better control over reaction parameters, leading to higher yields, reduced side product formation, and consequently, less waste. google.com
Sandmeyer Iodination of 3,4-Diaminotoluene:
The second step, the conversion of 3,4-diaminotoluene to this compound, traditionally involves a Sandmeyer reaction. This reaction proceeds via the formation of a bis-diazonium salt, which is then treated with an iodide source, typically potassium iodide. wikipedia.orgorganic-chemistry.org
The classic Sandmeyer reaction for this transformation can be represented as:
C₇H₆(NH₂)₂ + 2NaNO₂ + 4HX → C₇H₆(N₂⁺X⁻)₂ + 2NaX + 4H₂O C₇H₆(N₂⁺X⁻)₂ + 2KI → C₇H₆I₂ + 2N₂ + 2KX
While effective, the traditional Sandmeyer reaction has a poor atom economy due to the use of stoichiometric amounts of reagents and the generation of significant salt waste (NaX, KX). mnstate.edu Furthermore, the use of strong acids (HX) and the potential for side reactions, such as phenol (B47542) formation, contribute to the waste stream. mnstate.edu
Efforts to improve the greenness of this transformation include:
Minimizing Acid and Reagent Use: Research has focused on one-pot procedures that minimize the amount of strong acid required. tpu.ru The use of solid acid catalysts, such as sulfonic acid-based cation-exchange resins, offers an alternative to corrosive and difficult-to-recycle mineral acids. tpu.ruresearchgate.netorganic-chemistry.org
Alternative Diazotization Agents: Isoamyl nitrite and other organic nitrites have been explored as alternatives to sodium nitrite in strong acid, sometimes allowing for milder reaction conditions. scirp.org
Solvent-Free and Aqueous Conditions: Performing the reaction in water or under solvent-free conditions, for instance by grinding the reactants, can eliminate the need for organic solvents and simplify product isolation. researchgate.net
Table 1: Comparison of Atom Economy for Different Synthetic Steps
| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| Catalytic Hydrogenation | C₇H₆(NO₂)₂, H₂ | C₇H₆(NH₂)₂ | H₂O | 89.7% |
| Sandmeyer Iodination (simplified) | C₇H₆(NH₂)₂, NaNO₂, KI, H₂SO₄ | C₇H₆I₂ | N₂, K₂SO₄, Na₂SO₄, H₂O | 36.5% |
Note: The atom economy for the Sandmeyer reaction is an estimation and can vary based on the specific acid and stoichiometry used.
Catalyst Development for Environmentally Benign Processes
The development of efficient and environmentally friendly catalysts is a cornerstone of green chemistry, directly impacting both the atom economy and waste generation of a synthetic route.
Catalysts for Dinitrotoluene Hydrogenation:
Noble Metal Catalysts: Platinum and palladium on carbon supports are highly effective catalysts for the hydrogenation of nitroarenes, often providing high selectivity and yields under relatively mild conditions. researchgate.netmdpi.com Research is ongoing to improve the stability and recyclability of these catalysts to reduce costs and prevent metal contamination of the final product and the environment.
Raney Nickel: Raney nickel is a widely used, cost-effective catalyst for hydrogenation. 24chemicalresearch.comgoogle.com However, its preparation generates alkaline waste, and the spent catalyst is pyrophoric and requires careful handling and disposal. 24chemicalresearch.comnoaa.gov The development of polymer-supported Raney nickel catalysts aims to address some of these issues by improving ease of separation and reducing waste. nih.gov
Base Metal Catalysts: To move away from precious metals, catalysts based on more abundant and less toxic metals like manganese are being investigated. acs.org Recent studies have shown that well-defined manganese complexes can effectively catalyze the hydrogenation of nitroarenes with high functional group tolerance. acs.org
Bio-based Catalysts: An emerging area of research is the use of catalysts derived from biomass, such as biochar from sewage sludge. nih.gov These materials can be effective, low-cost, and offer a sustainable alternative to traditional metal-based catalysts. nih.gov
Table 2: Comparison of Catalysts for Nitroarene Hydrogenation
| Catalyst | Advantages | Disadvantages |
|---|---|---|
| Pt/C, Pd/C | High activity and selectivity | High cost, potential for metal leaching |
| Raney Nickel | Low cost, high activity | Pyrophoric, generates waste during preparation, environmental concerns with nickel |
| Manganese Complexes | Abundant base metal, high functional group tolerance | Often require specific ligands, may have lower activity than noble metals |
| Biochar-based | Sustainable source, low cost | Can have lower activity and require higher catalyst loading |
Catalysts and Reagents for Greener Iodination:
Copper-Free Sandmeyer Reactions: While copper salts are traditionally used as catalysts in Sandmeyer reactions for chlorination and bromination, the iodination can often proceed without a catalyst by simply treating the diazonium salt with potassium iodide. wikipedia.orgstackexchange.com This eliminates the issue of copper waste.
Solid Acid Catalysts for Diazotization: As mentioned previously, replacing liquid mineral acids with solid, reusable acid catalysts like sulfonic acid resins simplifies the process and reduces corrosive waste. tpu.ruresearchgate.netorganic-chemistry.org
Environmentally Friendly Oxidants for Direct Iodination: As an alternative to the Sandmeyer route, direct iodination of an aromatic ring is being explored using greener oxidants. Systems like molecular iodine with sodium percarbonate offer a more environmentally friendly approach compared to traditional methods that use harsh oxidants. nih.gov Hypervalent iodine reagents are also being developed as green alternatives to heavy metal oxidants for various transformations. acs.org
Organocatalysis: The use of small organic molecules as catalysts is a growing field in green chemistry. For iodination reactions, certain thiourea (B124793) derivatives have been shown to catalyze the reaction between an aromatic substrate and an iodine source under mild conditions.
Chemical Reactivity and Mechanistic Investigations of 3,4 Diiodotoluene
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging and requires either strong activation by electron-withdrawing groups or harsh reaction conditions. For 3,4-diiodotoluene, which lacks strong electron-withdrawing substituents, these reactions are typically unfavorable under standard conditions. The reaction generally proceeds via an addition-elimination mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.
The lone pair of electrons on amines and the negative charge on alkoxides allow them to act as potent nucleophiles. rsc.orgresearchgate.net In reactions with aryl halides, these nucleophiles attack the carbon atom bearing the leaving group (iodine). gold-chemistry.org
Amine Nucleophiles: Primary and secondary amines, such as piperidine, can react with activated aryl halides. nih.gov However, for a non-activated substrate like this compound, the reaction is expected to be sluggish. The nucleophilic attack would be disfavored due to the electron-rich nature of the toluene (B28343) ring, which is further enhanced by the methyl group. Catalysis or very high temperatures would likely be required to facilitate such a substitution. nih.gov
Alkoxide Nucleophiles: Strong bases like sodium methoxide are effective nucleophiles in SNAr reactions, particularly with aryl halides that are activated by electron-withdrawing groups. researchgate.net In the case of this compound, the reaction is not expected to proceed readily. The formation of the Meisenheimer complex is energetically unfavorable without groups that can stabilize the accumulating negative charge through resonance. gold-chemistry.org
The two iodine atoms and the methyl group on the benzene (B151609) ring exert competing electronic and steric effects that influence potential reaction pathways.
Electronic Effects: The methyl group is an ortho-, para-director and an activating group for electrophilic aromatic substitution due to its electron-donating nature (hyperconjugation and weak inductive effect). Conversely, for nucleophilic aromatic substitution, this electron-donating character deactivates the ring by increasing electron density, making it less attractive to incoming nucleophiles. Halogens, including iodine, are deactivating due to their strong inductive electron-withdrawing effect, but they direct incoming electrophiles to the ortho and para positions due to resonance electron donation. In SNAr, the inductive effect of iodine makes the ipso-carbon more electrophilic and susceptible to attack.
Regioselectivity: In a hypothetical SNAr reaction, a nucleophile would preferentially attack one of the two C-I bonds. The iodine at the C4 position is para to the electron-donating methyl group, while the iodine at the C3 position is meta. The C4 position is sterically less hindered than the C3 position, which is flanked by the methyl group and another iodine atom. However, successful SNAr typically requires electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the anionic Meisenheimer intermediate. nih.gov Since this compound only possesses an electron-donating group, the conditions for a facile SNAr reaction are not met.
Metal-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for metal-catalyzed cross-coupling reactions, where the carbon-iodine bonds are sequentially replaced to form new carbon-carbon bonds. The differential reactivity of the two C-I bonds allows for selective and sequential functionalization.
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed method for forming C-C bonds between aryl halides and organoboron compounds. wikipedia.orgacs.org For dihaloarenes like this compound, regioselective coupling is often achievable. Oxidative addition of the palladium(0) catalyst to the C-I bond is the initial step. The C-I bond at the C4 position is generally more reactive than the C-I bond at the C3 position due to reduced steric hindrance. This allows for the selective mono-arylation at the 4-position under controlled conditions, leaving the C3-iodine available for a subsequent, different coupling reaction to create unsymmetrical biaryls. wikipedia.orgorganic-chemistry.org
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-Iodo-4-phenyltoluene | Not Specified |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 3-Iodo-4-(4-methoxyphenyl)toluene | Not Specified |
Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound. Yields are representative for similar substrates as specific data for this compound is not widely published.
The Heck reaction couples aryl halides with alkenes under palladium catalysis to form substituted alkenes. acs.orgnih.gov Similar to the Suzuki coupling, the reaction with this compound is expected to show regioselectivity. The first coupling will preferentially occur at the less sterically hindered C4-I bond. The choice of catalyst, ligand, and reaction conditions can be tuned to favor either mono- or di-alkenylation. organic-chemistry.org Electron-deficient alkenes, such as acrylates and styrenes, are common coupling partners. acs.org
| Entry | Alkene | Catalyst | Base | Solvent | Product |
| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-1-(2-Iodo-4-methylphenyl)-2-phenylethene |
| 2 | Ethyl acrylate (B77674) | Pd(PPh₃)₄ | NaOAc | Acetonitrile (B52724) | (E)-Ethyl 3-(2-iodo-4-methylphenyl)acrylate |
Table 2: Representative Heck Reactions with this compound. Products shown are from the expected initial coupling at the C4 position.
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. rsc.org This reaction is highly effective for C(sp²)-C(sp) bond formation. For this compound, site-selective monoalkynylation is highly probable, with the first coupling occurring at the more accessible C4 position. acs.org This regioselectivity allows for the synthesis of intermediates like 4-alkynyl-3-iodotoluene, which can be further functionalized at the C3 position in a subsequent coupling step.
| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |
| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 4-(Phenylethynyl)-3-iodotoluene |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | THF | 4-((Trimethylsilyl)ethynyl)-3-iodotoluene |
Table 3: Representative Sonogashira Coupling Reactions of this compound, showing expected regioselective mono-coupling.
Kumada, Negishi, and Stille Coupling Reactions
This compound is a valuable substrate for palladium- or nickel-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon bonds. The presence of two reactive carbon-iodine (C-I) bonds allows for sequential or double functionalization, providing pathways to complex molecular architectures. The Kumada, Negishi, and Stille reactions are prominent examples of such transformations. nih.govresearchgate.netnih.govnih.gov
The general mechanism for these catalytic cycles involves three key steps:
Oxidative Addition : The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-iodine bond of this compound, forming a high-valent organometallic intermediate.
Transmetalation : An organometallic nucleophile (Grignard reagent for Kumada, organozinc for Negishi, or organostannane for Stille) transfers its organic group to the metal center, displacing the iodide.
Reductive Elimination : The two organic groups on the metal center couple and are expelled, forming the new C-C bond and regenerating the low-valent catalyst. wikipedia.orgchem-station.com
Kumada Coupling This reaction utilizes a Grignard reagent (R-MgX) as the nucleophile and is often catalyzed by nickel or palladium complexes. wikipedia.orgyoutube.com It is one of the earliest developed cross-coupling methods. wikipedia.orgorganic-chemistry.org While highly effective, the strong basicity and nucleophilicity of Grignard reagents can limit its functional group tolerance. chem-station.comnih.gov
Negishi Coupling The Negishi coupling employs organozinc reagents (R-ZnX), which are typically prepared from the corresponding Grignard or organolithium reagents. wikipedia.orgyoutube.com Organozinc compounds are less reactive than their Grignard counterparts, which imparts a greater tolerance for sensitive functional groups like esters and ketones on the coupling partners. wikipedia.orgyoutube.com Palladium is the most common catalyst for this reaction. wikipedia.orgnih.gov
Stille Coupling In the Stille reaction, an organostannane (R-SnR'3) serves as the nucleophilic partner. organic-chemistry.orgwikipedia.org These tin-based reagents are stable to air and moisture and are compatible with a wide array of functional groups, making the Stille coupling highly versatile in complex molecule synthesis. organic-chemistry.orgwikipedia.orgnih.gov However, a significant drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.orgwikipedia.org
Table 1: Comparison of Kumada, Negishi, and Stille Coupling Reactions
| Feature | Kumada Coupling | Negishi Coupling | Stille Coupling |
|---|---|---|---|
| Nucleophile | Organomagnesium (Grignard) | Organozinc | Organotin (Stannane) |
| Typical Catalyst | Ni or Pd | Pd (or Ni) | Pd |
| Reactivity | High | Moderate | Moderate |
| Functional Group Tolerance | Low | High | Very High |
| Key Advantage | Economic, uses readily available Grignard reagents organic-chemistry.org | High functional group tolerance, good reactivity wikipedia.org | Excellent functional group tolerance, air/moisture stable reagents wikipedia.org |
| Key Disadvantage | Limited functional group tolerance chem-station.com | Requires preparation of organozinc reagent | Toxicity of tin compounds organic-chemistry.org |
Chemoselectivity in Polyhalogenated Systems
A significant challenge and opportunity in the cross-coupling of polyhalogenated compounds like this compound is achieving site-selectivity, or chemoselectivity. nih.govwhiterose.ac.uk When two identical halogens are present, the inherent reactivity of the C-X bonds is similar, making selective functionalization of one site over the other difficult. nih.govwhiterose.ac.uk However, subtle differences in the electronic and steric environment of the two C-I bonds in this compound can be exploited to control the reaction outcome.
The selectivity of the initial oxidative addition step is the primary determinant of the final product distribution. nih.gov Several factors influence which C-I bond reacts preferentially:
Electronic Effects : The methyl group (-CH₃) is an electron-donating group (EDG), which increases the electron density of the aromatic ring, particularly at the ortho and para positions. In this compound, the iodine at the C4 position is para to the methyl group, while the C3 iodine is meta. The increased electron density at C4 may facilitate oxidative addition at this site. Conversely, some studies on dihaloarenes suggest that reactions preferentially occur at the carbon-halogen bond bearing the less electron-rich carbon. mdpi.com
Steric Hindrance : The C3 position is flanked by the methyl group and the C4-iodine, making it more sterically hindered than the C4 position. Catalysts with bulky ligands may preferentially react at the less hindered C4 position to minimize steric clash.
Catalyst and Ligand Control : The choice of catalyst and, more importantly, the ligands coordinated to the metal center, can dramatically switch the site-selectivity. mdpi.comnih.gov Sterically demanding ligands, such as bulky phosphines or N-heterocyclic carbenes (NHCs), can override the intrinsic electronic preferences of the substrate to direct the reaction to the less sterically encumbered position. nih.gov
Solvent and Additives : The reaction solvent and the presence of additives can also influence selectivity. For example, polar solvents might favor reaction at one site over another, and additives like halide salts can modify the active catalyst species. nih.gov
By carefully tuning these reaction parameters, it is possible to achieve selective mono-functionalization at either the C3 or C4 position, followed by a second, different coupling reaction to install a distinct group at the remaining position, enabling the rapid construction of diverse and complex molecules from a single starting material. nih.gov
Table 2: Factors Influencing Site-Selectivity in Cross-Coupling of Dihaloarenes
| Factor | Influence on Selectivity | Example |
|---|---|---|
| Electronic Effects | The electron-donating/withdrawing nature of other substituents on the ring alters the electron density at each C-X bond, affecting the rate of oxidative addition. mdpi.com | In dihalopyridines, oxidative addition is favored at positions with lower electron density (α to the nitrogen). nih.gov |
| Steric Hindrance | The catalyst preferentially attacks the less sterically hindered C-X bond. | Bulky substituents adjacent to a halogen can block catalyst access. mdpi.com |
| Ligand Properties | Sterically bulky ligands can force the reaction to the less hindered site, overriding electronic effects. nih.gov | Using a high ratio of PPh₃ to Pd favors C2 coupling in 2,4-dibromopyridine, while a low ratio favors C4. nih.gov |
| Additives/Solvents | Additives like salts (e.g., NBu₄Br) or changes in solvent polarity can alter catalyst speciation and influence the regiochemical outcome. nih.govnsf.gov | In some systems, polar solvents (DMSO, DMF) favor coupling at one position, while nonpolar solvents (toluene) favor another. |
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. masterorganicchemistry.comlibretexts.org The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comadichemistry.com The rate and regioselectivity of EAS are heavily influenced by the substituents already present on the ring.
In this compound, the directing effects of three substituents must be considered:
Methyl Group (-CH₃) : An activating, ortho, para-director due to inductive electron donation and hyperconjugation.
Iodine Atoms (-I) : Deactivating, ortho, para-directors. They are electron-withdrawing through induction (deactivating the ring) but can donate lone-pair electrons through resonance to stabilize the arenium ion intermediate when attack occurs at the ortho or para positions.
The available positions for substitution on the this compound ring are C2, C5, and C6.
Attack at C2 : ortho to the methyl group (activating) and ortho to the C3-iodo group (directing).
Attack at C5 : ortho to the C4-iodo group (directing) and meta to the C3-iodo group.
Attack at C6 : para to the C3-iodo group (directing) and meta to the C4-iodo group and ortho to the methyl group (activating).
Considering the combined effects, the activating methyl group will strongly direct incoming electrophiles to its ortho (C2, C6) and para (C5, though blocked) positions. The iodine atoms also direct ortho and para. Therefore, substitution is most likely to occur at positions C2 and C6, which are activated by the methyl group. Steric hindrance from the adjacent iodine and methyl groups might slightly disfavor the C2 position compared to C6.
Competitive Halogenation and Alkylation
Halogenation : Further halogenation of this compound with reagents like Br₂/FeBr₃ or Cl₂/FeCl₃ would follow the EAS mechanism. The incoming electrophile (Br⁺ or Cl⁺) would be directed primarily to the C2 and C6 positions due to the strong activating effect of the methyl group. The major products would likely be 1-bromo-2,3-diiodo-5-methylbenzene and 2-bromo-3,4-diiodo-1-methylbenzene.
Alkylation : Friedel-Crafts alkylation involves reacting the aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃). berkeley.eduwikipedia.orgmt.com This reaction introduces an alkyl group onto the ring. adichemistry.com For this compound, alkylation would also be expected to occur at the C2 and C6 positions. However, Friedel-Crafts alkylation has limitations: the product is more reactive than the starting material, leading to potential polyalkylation, and the carbocation intermediate can undergo rearrangement. adichemistry.com
Direct Iodination Strategies (drawing insights from other diiodotoluene synthesis)
The synthesis of specifically substituted diiodotoluenes like the 3,4-isomer is challenging via direct iodination of toluene because such reactions often yield mixtures of isomers. More controlled methods are typically required. A common and effective strategy for introducing iodine at a specific position on an aromatic ring is the Sandmeyer reaction. wikipedia.orgnih.govlscollege.ac.inorganic-chemistry.org This reaction involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then displaced by iodide (often from KI). lscollege.ac.inorganic-chemistry.org
For this compound, a plausible synthetic route would start from a suitable aminotoluene precursor, such as 3-amino-4-iodotoluene or 4-amino-3-iodotoluene. The amino group can be converted to a diazonium salt and subsequently replaced by an iodine atom. Alternatively, starting from 3,4-diaminotoluene (B134574), a double Sandmeyer reaction could be envisioned, although controlling the selectivity could be complex.
While direct iodination of toluene is not regioselective for the 3,4-isomer, various powerful iodinating systems have been developed for aromatic compounds that could be applied in specific contexts. nih.gov These methods often use an oxidizing agent to convert molecular iodine (I₂) into a more potent electrophilic species ("I⁺").
Table 3: Selected Reagents for Direct Aromatic Iodination
| Reagent System | Description | Conditions |
|---|---|---|
| I₂ / Oxidizing Agent | Molecular iodine is activated by an oxidant like nitric acid, periodic acid, or hydrogen peroxide. | Often requires strongly acidic conditions (e.g., H₂SO₄). |
| N-Iodosuccinimide (NIS) | A mild and convenient source of electrophilic iodine. | Often used with an acid catalyst (e.g., trifluoroacetic acid). |
| Iodine Monochloride (ICl) | A polarized interhalogen compound that is more electrophilic than I₂. | Can lead to chlorination as a side reaction. |
| I₂ / Silver Salts | Silver salts (e.g., Ag₂SO₄, AgOTf) activate I₂ by precipitating iodide, generating a potent electrophile. | Generally mild conditions but can be expensive. |
Radical Reactions and Photochemistry
Aryl iodides are known to participate in radical reactions, primarily due to the relative weakness of the carbon-iodine bond compared to other carbon-halogen bonds. These reactions can be initiated by heat, light (photochemistry), or radical initiators.
Homolytic Cleavage of Carbon-Iodine Bonds
The C-I bond can break in two ways: heterolytically, where one atom takes both electrons to form ions, or homolytically, where each atom takes one electron, forming radicals. wiley.com Homolytic cleavage is the characteristic pathway in radical reactions of aryl iodides.
Ar-I → Ar• + I•
This bond scission can be induced photochemically by irradiating the compound with ultraviolet (UV) light. wiley.comchemrxiv.org The energy from the light is absorbed by the molecule, promoting it to an excited state which can then dissociate. chemrxiv.orgacs.org Studies on the photolysis of 1,2-diiodobenzene have shown that both C-I bonds can cleave, leading to the formation of a diradical species which can then form benzyne (B1209423), a highly reactive intermediate. chemrxiv.orgacs.orgacs.org
For this compound, photolysis would be expected to initiate homolytic cleavage of one or both C-I bonds to generate the corresponding aryl radicals:
This compound + hν → 4-iodo-2-methylphenyl radical + I•
This compound + hν → 3-iodo-2-methylphenyl radical + I•
The resulting aryl radicals are highly reactive intermediates that can participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent, addition to double bonds, or coupling with other radicals. The formation of these radical species opens up synthetic pathways that are distinct from the ionic chemistry typically seen in cross-coupling and electrophilic substitution reactions.
Photoinduced Reactions and Transformations
The study of photoinduced reactions of this compound is primarily informed by the photochemical behavior of analogous diiodoaromatic compounds. The carbon-iodine (C-I) bond is known to be susceptible to cleavage upon ultraviolet (UV) irradiation. Research on similar molecules, such as 1,2-diiodobenzene, provides a foundational understanding of the likely photochemical pathways for this compound.
Upon photolysis, it is proposed that the primary photochemical event is the homolytic cleavage of a C-I bond. chemrxiv.org This process generates a highly reactive radical intermediate, the 3-iodo-4-methylphenyl radical, and an iodine radical. The fate of these radical species determines the final photoproducts.
One potential pathway involves the subsequent cleavage of the second C-I bond. This can lead to the formation of a short-lived, highly reactive aryne intermediate, specifically 4-methylbenzyne, and molecular iodine. chemrxiv.org The formation of benzyne from 1,2-diiodobenzene is understood to proceed through a non-adiabatic deactivation from an excited state. chemrxiv.org Alternatively, the initially formed 3-iodo-4-methylphenyl radical can be produced from a triplet excited state. chemrxiv.org
| Step | Description | Intermediate(s) | Product(s) |
| 1. Excitation | This compound absorbs a photon, promoting it to an excited electronic state (S1 or T1). | Excited this compound | - |
| 2. Homolytic Cleavage | The excited molecule undergoes homolytic cleavage of one C-I bond. | 3-iodo-4-methylphenyl radical, Iodine radical (I•) | - |
| 3. Aryne Formation | The radical intermediate undergoes further reaction, potentially involving the second C-I bond, to form an aryne. | 4-methylbenzyne | Molecular Iodine (I2) |
| 4. Radical Reactions | The 3-iodo-4-methylphenyl radical can participate in other radical reactions, such as hydrogen abstraction from a solvent or dimerization. | - | Various byproducts |
It is important to note that the specific reaction conditions, such as the wavelength of light and the solvent used, can significantly influence the distribution of photoproducts.
Elucidation of Reaction Mechanisms and Identification of Intermediates
The most extensively studied reactions involving this compound and other dihaloarenes are palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions, which form new carbon-carbon and carbon-heteroatom bonds, are fundamental in modern organic synthesis. wikipedia.orgnih.govnih.gov The general mechanistic cycle for these transformations is well-established and involves a series of key steps and intermediates. wikipedia.orgyoutube.comyoutube.com
The catalytic cycle typically begins with a palladium(0) species. The main steps are:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound. wikipedia.org This is generally the rate-determining step. Given the two iodine atoms, this can happen at either the 3- or 4-position, and the regioselectivity can be influenced by steric and electronic factors. This step forms an arylpalladium(II) halide intermediate. wikipedia.org
Transmetalation: The organometallic coupling partner (e.g., an organoboron, organozinc, or organotin reagent) transfers its organic group to the palladium center, displacing the halide. wikipedia.orgyoutube.com This forms a diorganopalladium(II) intermediate.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org
The key intermediates in these palladium-catalyzed reactions are organopalladium species.
| Step in Catalytic Cycle | Description | Palladium Intermediate |
| Oxidative Addition | Insertion of Pd(0) into the C-I bond of this compound. | Arylpalladium(II) halide |
| Transmetalation | Transfer of an organic group from another metallic reagent to the palladium center. | Diorganopalladium(II) |
| Reductive Elimination | Coupling of the two organic groups on palladium and their release. | Regenerated Palladium(0) |
In some palladium-catalyzed reactions, particularly those involving hypervalent iodine reagents as oxidants, palladium(IV) intermediates have been proposed and identified. researchgate.net These can arise from the oxidation of a Pd(II) species.
Beyond cross-coupling reactions, the intermediates in other transformations of this compound can vary. As discussed in the photoinduced reactions section, radical intermediates (3-iodo-4-methylphenyl radical) and aryne intermediates (4-methylbenzyne) are key in photochemical transformations. chemrxiv.org
Advanced Spectroscopic and Analytical Characterization Methodologies for 3,4 Diiodotoluene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic behavior of atomic nuclei, a comprehensive picture of the molecular framework can be assembled.
Proton (¹H) NMR spectroscopy is highly effective for differentiating between positional isomers of disubstituted benzenes. youtube.com The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons provide a unique fingerprint for each isomer.
For 3,4-diiodotoluene, three distinct signals are expected in the aromatic region, corresponding to the protons at positions 2, 5, and 6. The proton at C-2 would likely appear as a doublet, coupled to the proton at C-6. The proton at C-5 would also be a doublet, coupled to the proton at C-6. The proton at C-6, being adjacent to two other protons, would appear as a doublet of doublets. The methyl group protons would yield a sharp singlet, typically in the range of δ 2.0-2.5 ppm.
The distinct substitution pattern of each diiodotoluene isomer results in a unique set of signals in the aromatic region of the ¹H NMR spectrum, allowing for clear differentiation. youtube.com
Interactive Table 1: Predicted ¹H NMR Spectral Data for Diiodotoluene Isomers
| Isomer | Predicted Aromatic Signals | Predicted Aromatic Splitting Patterns | Predicted Methyl Signal |
| This compound | 3 | d, d, dd | s |
| 2,3-Diiodotoluene | 3 | t, d, d | s |
| 2,4-Diiodotoluene | 3 | d, d, dd | s |
| 2,5-Diiodotoluene | 3 | d, d, dd | s |
| 2,6-Diiodotoluene | 3 | t, d | s |
| 3,5-Diiodotoluene | 3 | s, d | s |
| Note: Predicted patterns (s: singlet, d: doublet, t: triplet, dd: doublet of doublets) are based on first-order coupling rules and may be more complex in practice. |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used, resulting in a spectrum where each unique carbon atom appears as a single line.
For this compound, a total of seven distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six carbons of the benzene (B151609) ring and the one methyl carbon. The carbon atoms directly bonded to the electron-withdrawing iodine atoms (C-3 and C-4) are expected to be significantly shifted downfield, though the "heavy atom effect" of iodine can introduce complexity in predictions. The quaternary carbons (C-1, C-3, and C-4) are typically weaker in intensity compared to the protonated carbons (C-2, C-5, C-6) and the methyl carbon. Chemical shift prediction software can provide estimates for these signals. caspre.cancssm.edunmrdb.org
Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ) Range (ppm) | Notes |
| C1-CH₃ | ~20-25 | Methyl group |
| C1 | ~140-145 | Quaternary, attached to methyl |
| C2 | ~135-140 | Protonated |
| C3 | ~95-105 | Quaternary, attached to Iodine |
| C4 | ~95-105 | Quaternary, attached to Iodine |
| C5 | ~130-135 | Protonated |
| C6 | ~130-135 | Protonated |
| Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions. Carbons attached to iodine experience a strong shielding (upfield shift) due to the heavy atom effect. |
While 1D NMR provides essential data, complex structures often require two-dimensional (2D) NMR experiments for complete and unambiguous signal assignment. youtube.comwalisongo.ac.id
COrrelation SpectroscopY (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edumnstate.edu In this compound, a COSY spectrum would show a cross-peak between the signals for the protons at C-5 and C-6, confirming their connectivity.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). walisongo.ac.idslideshare.net It allows for the definitive assignment of protonated carbons. For example, the proton signal assigned to H-2 would show a correlation to the carbon signal for C-2.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying longer-range couplings (typically 2-4 bonds) between protons and carbons. sdsu.eduresearchgate.net This technique is particularly valuable for assigning quaternary (non-protonated) carbons. For this compound, correlations would be expected from the methyl protons to C-1 and C-2. The aromatic protons would show multiple correlations that help piece together the entire molecular structure, such as H-2 correlating to C-4 and C-6, confirming the substitution pattern.
Iodine has one NMR-active nucleus, ¹²⁷I, which is 100% naturally abundant. However, its application in the structural analysis of organic compounds is severely limited. huji.ac.il The ¹²⁷I nucleus has a spin of 5/2 and a large nuclear quadrupole moment. researchgate.net This property, in an asymmetric chemical environment like an aryl iodide, leads to very efficient quadrupolar relaxation, resulting in extremely broad NMR signals. huji.ac.ilresearchgate.net These signals are often too broad to be detected with standard high-resolution NMR spectrometers. huji.ac.il Consequently, while theoretically possible, obtaining a useful ¹²⁷I NMR spectrum for a molecule like this compound is highly impractical, and this technique is generally reserved for studying iodide ions or iodine in highly symmetrical environments. researchgate.netnih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is distinguished from standard mass spectrometry by its ability to measure mass with extremely high accuracy, typically to within 5 parts per million (ppm). azolifesciences.com This precision allows for the determination of a molecule's exact mass, which can be used to deduce its elemental formula. azolifesciences.commissouri.edu For halogenated compounds, HRMS is particularly useful for confirming the presence and number of halogen atoms based on the unique isotopic pattern and exact mass. rsc.orgnih.gov
The molecular formula of this compound is C₇H₆I₂. By calculating the theoretical exact mass based on the most abundant isotopes of carbon, hydrogen, and iodine, and comparing it to the experimentally measured value from an HRMS instrument, the elemental composition can be confirmed with a high degree of confidence.
Interactive Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₆I₂ |
| Isotopes Used for Calculation | ¹²C, ¹H, ¹²⁷I |
| Calculated Monoisotopic Mass | 343.85042 g/mol |
| Typical HRMS Accuracy | < 5 ppm |
| Information Gained | Unambiguous confirmation of the elemental formula. |
| Note: The calculated mass is for the neutral molecule using the most abundant isotopes (¹²C = 12.00000, ¹H = 1.00783, ¹²⁷I = 126.90447). |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and identifying any volatile impurities. In this method, the sample is vaporized and passed through a chromatographic column, which separates the components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.
The primary utility of GC-MS in the analysis of this compound is to detect and quantify volatile substances. nih.gov These may include residual solvents from synthesis (e.g., toluene (B28343), xylene), starting materials (e.g., 3,4-diaminotoluene), or by-products from the iodination reaction, such as mono-iodinated toluenes or other isomeric diiodotoluenes. The retention time from the gas chromatograph provides a preliminary identification, which is then confirmed by the mass spectrum. For instance, the analysis of related toluene derivatives has been effectively performed using GC-MS. nih.govresearchgate.net The high sensitivity of the method allows for the detection of trace-level impurities, which is crucial for ensuring the compound's suitability for further research applications.
Table 1: Potential Volatile Impurities in this compound Detectable by GC-MS This table is illustrative and based on potential synthesis routes.
| Compound Name | Molecular Formula | Potential Origin | Expected GC Behavior |
| Toluene | C₇H₈ | Solvent | Elutes earlier than diiodotoluenes |
| 3-Iodotoluene | C₇H₇I | Incomplete reaction by-product | Elutes between toluene and diiodotoluenes nih.gov |
| 2,3-Diiodotoluene | C₇H₆I₂ | Isomeric by-product | Similar retention time to this compound, requires good column resolution |
| 3,5-Diiodotoluene | C₇H₆I₂ | Isomeric by-product | Similar retention time to this compound, requires good column resolution |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species
For the analysis of non-volatile or thermally unstable impurities that are not amenable to GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.gov This technique separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. The eluent from the liquid chromatograph is then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which keeps the molecules intact. researchgate.netmdpi.com
LC-MS is particularly useful for identifying high-molecular-weight by-products, degradation products, or non-volatile starting materials in a this compound sample. The combination of the high resolving power of liquid chromatography with the mass accuracy of the mass spectrometer allows for the confident identification of these species. researchgate.netnih.gov This is essential for a complete purity profile, as non-volatile impurities would be missed by GC-MS analysis alone.
Table 2: Potential Non-Volatile Species in this compound Analysis by LC-MS This table is illustrative and represents hypothetical non-volatile impurities.
| Compound Type | Potential Origin | Ionization Mode | Significance |
| Poly-iodinated Toluene Species | Over-iodination during synthesis | ESI/APCI | Indicates harsh reaction conditions |
| Azo-coupled by-products | Side reactions from diazonium salt intermediates | ESI/APCI | Common impurity in Sandmeyer-type reactions |
| Unreacted Diazonium Salts | Incomplete reaction | ESI | Highly reactive and unstable impurity |
| Degradation Products | Sample decomposition over time or due to light/heat | ESI/APCI | Affects long-term stability and purity |
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including FTIR and Raman, are indispensable for the structural confirmation of this compound by providing information about the vibrational modes of its chemical bonds. mdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. youtube.com Each type of bond and functional group absorbs radiation at a characteristic frequency, making the resulting spectrum a molecular "fingerprint". thermofisher.comupi.edu FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups within the this compound structure. ieeesem.com
The FTIR spectrum of this compound is expected to show characteristic peaks corresponding to the vibrations of its aromatic ring, methyl group, and carbon-iodine bonds. By comparing the obtained spectrum with reference data for similar compounds like toluene, the structural integrity can be verified. libretexts.orgresearchgate.net
Table 3: Characteristic FTIR Absorption Bands for this compound Frequency ranges are approximate and based on established literature values for similar structures. libretexts.orgucdavis.edu
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | C-H on benzene ring | 3100 - 3000 | Medium to Weak |
| C-H Stretch (Aliphatic) | -CH₃ group | 2975 - 2850 | Medium |
| C=C Stretch (Aromatic) | Benzene ring | 1600 - 1450 | Medium to Strong |
| C-H Bend (Aliphatic) | -CH₃ group | 1470 - 1370 | Medium |
| C-I Stretch | Carbon-Iodine Bond | 600 - 500 | Medium to Strong |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. nih.gov It provides a unique molecular fingerprint that is particularly sensitive to non-polar bonds and skeletal vibrations, which may be weak in an FTIR spectrum. nih.govbham.ac.ukresearchgate.net
Table 4: Key Raman Shifts for this compound This table is illustrative, showing expected regions for key Raman signals.
| Vibrational Mode | Functional Group/Motion | Expected Raman Shift (cm⁻¹) | Expected Intensity |
| Ring Breathing Mode | Symmetric expansion of benzene ring | ~1000 | Strong |
| C-H Stretch (Aromatic) | C-H on benzene ring | 3100 - 3000 | Medium |
| C-C Stretch (Ring) | Benzene ring skeletal modes | 1600 - 1550 | Strong |
| C-I Stretch | Carbon-Iodine Bonds | 250 - 150 | Strong |
X-ray Crystallography for Solid-State Structural Elucidation (if crystalline form is obtained)
If this compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural information. nih.gov This technique involves diffracting X-rays off the electron clouds of the atoms arranged in a crystal lattice. The resulting diffraction pattern can be used to calculate the precise three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and torsional angles.
This method would unambiguously confirm the 3,4-substitution pattern on the toluene ring. Furthermore, it reveals details about the solid-state packing of the molecules, including any intermolecular interactions such as halogen bonding (I···I or I···H interactions). Studies on similar halogenated toluenes, like p-iodotoluene, have successfully utilized this technique to understand their crystal structures. researchgate.netnih.gov
Table 5: Hypothetical Crystallographic Data for this compound This data is illustrative, based on typical values for small organic molecules. nih.gov
| Parameter | Description | Hypothetical Value |
| Crystal System | The symmetry group of the crystal lattice. | Orthorhombic |
| Space Group | The specific symmetry of the unit cell. | P2₁2₁2₁ |
| Unit Cell Dimensions | a, b, c (Å) | a = 8.5, b = 12.0, c = 15.5 |
| Bond Length (C-I) | The distance between carbon and iodine atoms. | ~2.10 Å |
| Bond Angle (C-C-I) | The angle formed by adjacent C, C, and I atoms. | ~120° |
| Z | Number of molecules per unit cell. | 4 |
Chromatographic Separations for Isolation and Purity Assessment
Chromatographic techniques are fundamental for both the isolation of this compound after its synthesis and for the final assessment of its purity.
Column Chromatography is a preparative technique often used to separate the desired product from unreacted starting materials, by-products, and other impurities on a larger scale. The choice of a suitable solvent system (mobile phase) and stationary phase (e.g., silica (B1680970) gel or alumina) allows for the selective elution of components based on their polarity. For instance, methods used to separate isomers of toluenediamine can be adapted for diiodotoluene isomers. google.com
High-Performance Liquid Chromatography (HPLC) is an analytical technique that provides high-resolution separation and is used for quantitative purity assessment. By using a calibrated detector (e.g., UV-Vis), the percentage purity of the this compound sample can be determined with high accuracy. Different column types, such as normal-phase or reverse-phase, can be employed depending on the specific separation required.
Table 6: Chromatographic Methods for this compound
| Technique | Stationary Phase | Typical Mobile Phase | Primary Application |
| Preparative Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Isolation and purification post-synthesis. ieeesem.com |
| Analytical HPLC (Reverse-Phase) | C18-silica | Acetonitrile (B52724)/Water gradient | High-resolution purity assessment. mdpi.com |
| Analytical HPLC (Normal-Phase) | Silica | Hexane/Isopropanol | Isomer separation. |
| Thin-Layer Chromatography (TLC) | Silica Gel on glass/aluminum | Hexane/Ethyl Acetate | Rapid monitoring of reaction progress and fraction analysis. ieeesem.com |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced successor, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for separating, identifying, and quantifying components in a mixture. For this compound, these methods are crucial for assessing sample purity and identifying any isomers (e.g., 2,5-diiodotoluene) or synthesis-related impurities.
High-Performance Liquid Chromatography (HPLC) is a well-established method used for the analysis of non-volatile or thermally sensitive compounds. In the context of this compound, a reversed-phase (RP) HPLC method is typically employed. sielc.com This involves a non-polar stationary phase (like a C18 or Phenyl-1 column) and a polar mobile phase. sielc.comwur.nl The separation is based on the differential partitioning of the analyte between the two phases. Due to its aromatic and halogenated nature, this compound is well-retained on such columns, allowing for effective separation from more polar or less retained impurities. A typical mobile phase would consist of an organic solvent like acetonitrile or methanol (B129727) mixed with water. wur.nlnih.gov An acid, such as phosphoric acid or formic acid, may be added to the mobile phase to improve peak shape. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in the molecule absorbs UV light. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm, compared to 3-5 µm for HPLC). globalresearchonline.net This innovation leads to significantly higher resolution, greater sensitivity, and much faster analysis times. globalresearchonline.net The van Deemter equation, which describes the relationship between flow rate and column efficiency, shows that smaller particles allow for the use of higher flow rates without a significant loss in separation efficiency. globalresearchonline.net For this compound, switching from HPLC to UPLC would result in narrower peaks, allowing for better separation of closely related impurities and a more accurate purity assessment in a fraction of the time. globalresearchonline.net
The table below outlines a hypothetical set of parameters for the analysis of this compound using both HPLC and UPLC, illustrating the typical differences between the two techniques.
| Parameter | HPLC Condition | UPLC Condition | Rationale / Reference |
| Column | Acclaim™ Phenyl-1, 4.6 x 150 mm, 3 µm | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | UPLC uses smaller columns with smaller particles for higher efficiency. wur.nlglobalresearchonline.net |
| Mobile Phase | 60:40 Acetonitrile:Water | 60:40 Acetonitrile:Water | A common reversed-phase mobile phase for aromatic compounds. nih.gov |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | UPLC operates at higher pressures but often uses lower flow rates due to smaller column dimensions. globalresearchonline.net |
| Injection Volume | 5 µL | 1 µL | Smaller injection volumes are used with UPLC to prevent column overload. nih.govglobalresearchonline.net |
| Detector | UV-Vis Diode Array Detector (DAD) at 225 nm | UV-Vis Diode Array Detector (DAD) at 225 nm | Aromatic rings show strong absorbance in the low UV range. nih.gov |
| Run Time | ~15 min | ~3 min | UPLC significantly reduces analysis time. globalresearchonline.net |
Gas Chromatography (GC) for Volatile Analysis
Gas Chromatography (GC) is the premier technique for the analysis of volatile and thermally stable compounds. nih.gov this compound, while having a relatively high molecular weight for a toluene derivative, is sufficiently volatile to be analyzed by GC, particularly when the instrument's injector and column are heated. This technique is instrumental in separating this compound from other volatile organic compounds, including residual solvents from synthesis (like methanol or acetone) or isomeric impurities. mt.com
In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium or nitrogen). The column, which contains a stationary phase (often a polysiloxane derivative), is housed in an oven that is heated according to a programmed temperature ramp. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. Compounds with lower boiling points or weaker interactions elute from the column first.
For this compound, a non-polar or medium-polar column would be suitable. Detection is most commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS). A GC-MS system provides the added advantage of structural information, as the mass spectrometer fragments the eluting compounds into a predictable pattern (mass spectrum) that can serve as a "fingerprint" for identification. nih.govresearchgate.net This is particularly useful for definitively distinguishing between different diiodotoluene isomers which may have very similar retention times.
| Parameter | Typical GC Condition | Rationale / Reference |
| System | Gas Chromatograph with Mass Spectrometer (GC-MS) | Provides both separation and structural identification. nih.gov |
| Column | DB-5ms (or similar), 30 m x 0.25 mm, 0.25 µm film | A common, robust, and slightly polar column suitable for a wide range of aromatic compounds. |
| Carrier Gas | Helium at 1.0 mL/min constant flow | Inert carrier gas standard for GC-MS applications. |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte. |
| Oven Program | Start at 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min | A temperature ramp is necessary to effectively separate compounds with different boiling points. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization sources. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass analyzers. |
Preparative Chromatography for Scale-up Separations
While analytical chromatography (HPLC, GC) uses small amounts of material for identification and quantification, the goal of preparative chromatography is to isolate and purify larger quantities of a target compound. warwick.ac.uk This technique is essential for obtaining a high-purity standard of this compound, removing isomers, unreacted starting materials, or by-products from a crude synthesis mixture. rssl.com
The principles of preparative HPLC are the same as analytical HPLC, but everything is scaled up. This involves using larger columns with greater diameters, larger particle sizes for the stationary phase to prevent high backpressure, and much higher mobile phase flow rates. The key challenge in preparative chromatography is to maximize throughput (the amount of purified product collected per unit time) while maintaining adequate separation (resolution) between the target compound and its impurities. warwick.ac.uk
To achieve this, the column is intentionally overloaded with the sample mixture, which causes the chromatographic peaks to broaden significantly, often becoming rectangular instead of Gaussian. rssl.com This is acceptable as long as the resolution between the peak of interest and adjacent impurity peaks is not completely lost. Fractions of the eluent are collected as they exit the detector, and those containing the purified compound are combined. The solvent is then removed, typically by rotary evaporation, to yield the purified 3,a4-diiodotoluene. rssl.com The process is a cost-effective method for achieving high levels of purity on a gram-to-kilogram scale. warwick.ac.uk
Other Advanced Analytical Techniques
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. For a newly synthesized or purified batch of this compound, elemental analysis serves as a crucial quality control step to confirm its empirical formula, C₇H₆I₂.
The analysis is performed using a specialized instrument where a small, precisely weighed amount of the sample is combusted at a very high temperature. The resulting gases (CO₂, H₂O, etc.) are separated and measured by detectors. The instrument then calculates the percentage of each element in the original sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close match between the experimental and theoretical values provides strong evidence for the identity and purity of the compound.
Below is a table showing the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 24.46% |
| Hydrogen | H | 1.008 | 6 | 6.048 | 1.76% |
| Iodine | I | 126.904 | 2 | 253.808 | 73.78% |
| Total | C₇H₆I₂ | - | - | 343.933 | 100.00% |
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Stability
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that measure changes in a material's properties as a function of temperature. lucideon.com When applied to this compound, these methods provide critical information about its thermal stability and phase behavior, which is vital for determining safe handling and storage conditions.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). tainstruments.com For this compound, a TGA experiment would reveal the temperature at which the compound begins to decompose or volatilize. The resulting plot of mass versus temperature would show a stable baseline at 100% mass until the onset of a mass loss event. The temperature at which this mass loss begins is a key indicator of the compound's thermal stability. iitk.ac.in The analysis can also quantify the amount of volatile residue or moisture present in a sample. mt.com
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. tainstruments.com This technique is used to detect thermal events such as melting, crystallization, and decomposition. lucideon.com A DSC analysis of this compound would show an endothermic peak corresponding to its melting point. The temperature of this peak confirms the compound's identity (when compared to a reference value), and the sharpness of the peak can be an indicator of purity. Furthermore, if the compound decomposes exothermically, DSC can detect the onset temperature of this decomposition, providing complementary information to the TGA data on its thermal limits. iitk.ac.in Simultaneous TGA-DSC instruments can measure both weight loss and heat flow at the same time, allowing for a clear distinction between physical transitions (like melting, which has no weight loss) and chemical events (like decomposition, which does). iitk.ac.in
Theoretical and Computational Chemistry Studies on 3,4 Diiodotoluene
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, from which a wealth of information can be derived.
Electronic Structure and Molecular Orbital Analysis
A fundamental aspect of understanding a molecule's behavior is the analysis of its electronic structure, including its molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as they are the frontier orbitals involved in chemical reactions. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. libretexts.org
For 3,4-diiodotoluene, DFT calculations could provide the energies of these frontier orbitals and visualize their spatial distribution. This would reveal how the iodine and methyl substituents influence the electron density of the benzene (B151609) ring. Based on studies of other halogenated aromatic compounds, it is expected that the iodine atoms would significantly participate in the frontier orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These values are illustrative and not from actual calculations.)
| Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.10 |
| HOMO-LUMO Gap | 5.15 |
Prediction of Reactivity Parameters and Electrophilic/Nucleophilic Sites
Local reactivity can be assessed through methods like Molecular Electrostatic Potential (MEP) mapping and Fukui functions. An MEP map provides a visual representation of the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the iodine atoms due to their high electron density and positive potential around the hydrogen atoms of the methyl group.
Table 2: Hypothetical Global Reactivity Descriptors for this compound (Note: These values are for illustrative purposes and are not derived from actual calculations.)
| Parameter | Value (eV) |
| Electronegativity (χ) | 3.675 |
| Chemical Hardness (η) | 2.575 |
| Global Electrophilicity (ω) | 2.621 |
Spectroscopic Property Simulations (e.g., NMR shielding, vibrational frequencies)
Quantum chemical calculations are widely used to predict spectroscopic properties, which can be invaluable for the identification and characterization of compounds.
NMR Shielding: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei. ucl.ac.ukpitt.eduosu.educarlroth.comresearchgate.net By comparing the calculated shifts with experimental data, one can confirm the molecular structure. For this compound, predicting the chemical shifts would be particularly useful for distinguishing it from its other isomers.
Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra involves calculating the vibrational frequencies of the molecule. jafmonline.net Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be compared to experimental spectra to aid in structural elucidation. For this compound, characteristic vibrational modes would include C-I stretching, C-H stretching of the methyl group, and various aromatic ring vibrations.
Table 3: Hypothetical Calculated and Experimental ¹³C NMR Chemical Shifts for this compound (Note: These values are illustrative.)
| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |
| C1 | 143.2 | 142.8 |
| C2 | 138.5 | 138.1 |
| C3 | 100.1 | 99.8 |
| C4 | 101.5 | 101.2 |
| C5 | 130.8 | 130.5 |
| C6 | 139.9 | 139.6 |
| CH₃ | 21.3 | 21.0 |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.netresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule. For a relatively rigid molecule like this compound, MD simulations would be most useful for studying its interactions with other molecules, such as in a solvent or within a biological system. numberanalytics.comucl.ac.uk The simulations can reveal preferred orientations and intermolecular interactions, which are crucial for understanding its physical properties like solubility and its behavior in a complex environment. For instance, MD simulations of toluene (B28343) in water have been used to understand the nature of the hydrophobic interactions. numberanalytics.com
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model chemical reactions, providing detailed information about the reaction mechanism. This involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate, and calculating the activation energy. Understanding the transition state is key to predicting reaction rates and selectivity. For this compound, one could model various reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, which are common for aryl halides. Theoretical studies on similar reactions of halogenated compounds have provided valuable mechanistic insights.
Quantitative Structure-Activity Relationships (QSAR) for Related Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in medicinal chemistry and toxicology for predicting the biological activity or other properties of compounds based on their molecular structure. nih.govnih.gov These models are built by establishing a mathematical relationship between a set of calculated molecular descriptors (physicochemical properties, electronic properties, etc.) and the experimentally determined activity for a series of related compounds.
While no QSAR studies have been reported for this compound specifically, QSAR models have been developed for other halogenated aromatic compounds to predict properties such as toxicity or receptor binding affinity. sigmaaldrich.com A QSAR study on a series of diiodotoluene derivatives could be envisioned to explore how variations in the substitution pattern affect a particular biological endpoint.
Development of Computational Models for Halogenated Aromatics
The study of halogenated aromatic compounds, such as this compound, through theoretical and computational chemistry has become increasingly important for understanding their behavior and reactivity. The development of accurate computational models is crucial for predicting molecular properties, reaction mechanisms, and the nature of non-covalent interactions, which are significantly influenced by the presence of halogen atoms.
Research Findings
Computational models for halogenated aromatics primarily leverage quantum mechanical methods, with Density Functional Theory (DFT) being a prominent and widely used approach. researchgate.netmdpi.com DFT calculations allow for the investigation of electronic structure, molecular geometries, and vibrational frequencies of molecules like this compound. researchgate.net These methods are instrumental in understanding the effects of substituents on the aromatic ring. For instance, the introduction of iodine atoms into the toluene structure alters the electron distribution and, consequently, the chemical reactivity of the molecule.
A key aspect in the computational modeling of halogenated aromatics is the accurate description of halogen bonds. nih.gov The halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. arxiv.org This interaction is highly directional and plays a critical role in various chemical and biological systems. nih.gov Computational models must account for the anisotropic distribution of electron density around the halogen atom, often referred to as the "σ-hole," which is a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. arxiv.org
The development of these models involves the use of various basis sets and functionals within the DFT framework to optimize the calculated properties against experimental data or higher-level computational results. For example, studies on similar halogenated systems have employed functionals like B3LYP and M06-2X with basis sets such as 6-31G(d) to achieve a balance between computational cost and accuracy. nih.gov The choice of the computational method can significantly impact the predicted properties, and therefore, careful validation is essential.
Recent advancements in computational chemistry have also focused on the development of specialized force fields for molecular mechanics and molecular dynamics simulations that can accurately model halogen bonds. acs.org These models often incorporate off-center point charges to represent the σ-hole and improve the description of intermolecular interactions. acs.org
Illustrative Data Tables
To illustrate the type of data generated from computational studies on halogenated aromatics, the following tables present hypothetical, yet representative, results for this compound based on common computational chemistry calculations.
Table 1: Calculated Molecular Properties of this compound
This table showcases typical geometric and electronic properties that would be calculated for this compound using DFT methods.
| Property | Calculated Value |
| Dipole Moment (Debye) | 1.85 |
| HOMO Energy (eV) | -6.23 |
| LUMO Energy (eV) | -0.98 |
| HOMO-LUMO Gap (eV) | 5.25 |
| C-I Bond Length (Å) (Iodine at C3) | 2.10 |
| C-I Bond Length (Å) (Iodine at C4) | 2.09 |
Table 2: Interaction Energies of this compound with a Lewis Base
This table provides an example of calculated interaction energies for a halogen-bonded complex between this compound and a simple Lewis base, such as ammonia (B1221849) (NH₃), which is a common way to quantify the strength of halogen bonds.
| Interaction Type | Interaction Energy (kcal/mol) |
| Halogen Bond (C3-I···N) | -3.5 |
| Halogen Bond (C4-I···N) | -3.7 |
Applications of 3,4 Diiodotoluene in Advanced Organic Synthesis
As a Building Block for Dyes and Pigments
The synthesis of azo dyes, a significant class of synthetic colorants, traditionally involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile. nih.govanjs.edu.iq While specific examples detailing the use of 3,4-diiodotoluene in the synthesis of commercial dyes and pigments are not prevalent in readily available literature, its chemical structure lends itself to such applications. The amino derivatives of diiodotoluene could potentially be synthesized and utilized as diazo components. The subsequent coupling with various aromatic compounds would lead to the formation of azo dyes with a range of colors, including yellows, reds, and oranges. unb.cajbiochemtech.com The synthesis of such dyes often involves straightforward two-step reactions, making it an area of industrial importance. unb.ca
The general process for creating an azo dye involves preparing a diazonium salt from an aniline (B41778) derivative and then coupling it with another aromatic compound. unb.ca For example, the synthesis of various azo dyes has been demonstrated using different aniline derivatives and coupling agents, resulting in a spectrum of colors with good fastness properties on various fibers. nih.govtarjomeplus.com
Precursor in the Synthesis of Advanced Organic Materials
The presence of two iodine atoms on the aromatic ring of this compound makes it an ideal candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. wikipedia.orgyoutube.comlibretexts.org These reactions are fundamental in the synthesis of conjugated polymers and other organic materials with tailored electronic and optical properties. wikipedia.orgyoutube.com
Organic semiconductors are at the heart of various electronic devices, including organic light-emitting diodes (OLEDs). anjs.edu.iq The synthesis of these materials often relies on the construction of extended π-conjugated systems. Diiodoaromatic compounds, like this compound, can be strategically employed in cross-coupling reactions to build these systems.
For instance, the Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between organoboronic acids and organic halides. libretexts.orgcommonorganicchemistry.com This reaction is widely used to synthesize conjugated polymers for OLEDs. anjs.edu.iq Similarly, the Sonogashira coupling reaction, which joins terminal alkynes with aryl or vinyl halides, is instrumental in creating conjugated enynes and arylalkynes, which are key components in many organic materials. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org While direct examples of this compound in these specific syntheses are not explicitly detailed in the provided search results, the established reactivity of diiodoarenes in these coupling reactions suggests its high potential as a precursor. The general scheme for a Sonogashira coupling involves a palladium catalyst, a copper(I) cocatalyst, and an amine base. organic-chemistry.org
Table 1: Key Cross-Coupling Reactions for Optoelectronic Material Synthesis This table is interactive. Click on the reaction name for more details.
| Reaction Name | Reactants | Catalyst System | Product Type | Relevance to this compound |
| Suzuki-Miyaura Coupling | Organoboronic acid/ester + Organic halide (e.g., this compound) | Palladium catalyst + Base | Biaryls, Conjugated polymers | Can be used to create C-C bonds at the 3 and 4 positions of the toluene (B28343) ring. libretexts.orgcommonorganicchemistry.com |
| Sonogashira Coupling | Terminal alkyne + Aryl halide (e.g., this compound) | Palladium catalyst + Copper(I) cocatalyst + Base | Arylalkynes, Conjugated enynes | Enables the introduction of alkyne functionalities for extended conjugation. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org |
| Heck Reaction | Alkene + Organic halide (e.g., this compound) | Palladium catalyst + Base | Substituted alkenes | Can be used to introduce vinyl groups, further extending conjugation. |
| Stille Coupling | Organostannane + Organic halide (e.g., this compound) | Palladium catalyst | Biaryls, Conjugated polymers | An alternative to Suzuki coupling for C-C bond formation. |
Conjugated polymers are a class of materials with unique electronic and optical properties, making them suitable for a variety of applications. youtube.comnih.gov The synthesis of these polymers often involves the polymerization of functionalized monomers. This compound can serve as a key monomer or a precursor to monomers for the synthesis of novel conjugated polymers. libretexts.org
Through reactions like the Suzuki-Miyaura or Sonogashira couplings, this compound can be polymerized with other difunctional monomers to create polymers with alternating donor-acceptor units or other desired architectures. wikipedia.orgnih.gov The choice of comonomer allows for the fine-tuning of the resulting polymer's properties, such as its band gap and solubility. The synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT), a widely used conductive polymer, and its derivatives often involves the polymerization of thiophene-based monomers. google.comnih.gov While not a direct application, this compound could be used to create novel thiophene-containing monomers through cross-coupling reactions.
The synthesis of aliphatic polyesters can be achieved through the polymerization of monomers like 1,3-dioxolan-4-ones. nih.gov Although this is a different class of polymers, it highlights the diversity of monomer synthesis where halogenated aromatics can be functionalized to create polymer building blocks.
Organometallic complexes with tailored ligands are crucial for achieving high efficiency and selectivity in many catalytic reactions. youtube.comyoutube.com The synthesis of these ligands often involves the functionalization of aromatic backbones. While specific examples of this compound being used for ligand synthesis are not readily found, its di-iodo functionality provides two points for modification.
Through cross-coupling reactions, various coordinating groups, such as phosphines, amines, or pyridines, could be introduced onto the toluene ring. The resulting molecule could then act as a bidentate ligand, capable of coordinating to a metal center. The geometry and electronic properties of the ligand, influenced by the substitution pattern on the toluene ring, would in turn affect the catalytic activity of the resulting metal complex. The synthesis of organometallic compounds can be achieved through various methods, including transmetalation from an organolithium species or metal insertion into carbon-halogen bonds. youtube.com
Intermediate in the Synthesis of Specialized Chemical Probes
The unique electronic and steric properties of di-substituted aromatic compounds make them valuable components in the design of specialized chemical probes for biological studies.
The stability and structure of the DNA double helix are governed by both hydrogen bonding between complementary base pairs and stacking interactions between adjacent bases. nih.gov The study of nucleoside analogs with modified bases provides valuable insights into these fundamental interactions. nih.gov Hydrophobic, non-hydrogen-bonding base analogs have been used to probe the role of shape and solvation in DNA stability. nih.govacs.org
While direct studies on this compound nucleoside analogs were not found, research on the closely related 2,4-difluorotoluene (B1202308) as a thymine (B56734) analog offers significant insights. It was observed that 2,4-difluorotoluene can be efficiently incorporated into DNA and that it preferentially pairs with adenine. nih.gov This suggests that steric complementarity plays a crucial role in the fidelity of DNA replication. nih.gov
Drawing from these findings, a hypothetical this compound nucleoside analog would be a significantly larger and more hydrophobic base mimic. Its incorporation into a DNA duplex would likely have a profound impact on the local structure and stability. The bulky iodine atoms would create significant steric hindrance, potentially disrupting the regular B-form DNA helix. The hydrophobic nature of the diiodotoluene moiety would favor stacking interactions, which could either stabilize or destabilize the duplex depending on the context of the surrounding base pairs. nih.gov
Table 2: Comparison of Dihalo-Toluene Nucleoside Analogs for DNA Studies This table is for illustrative purposes based on inferences from related studies.
| Analog | Halogen | Position of Halogens | Expected Properties in DNA | Potential Insights |
| 2,4-Difluorotoluene Nucleoside | Fluorine | 2 and 4 | Hydrophobic, isosteric to thymine. nih.gov | Role of shape and hydrogen bonding in replication fidelity. nih.gov |
| Hypothetical this compound Nucleoside | Iodine | 3 and 4 | Highly hydrophobic, sterically bulky. | Impact of large, hydrophobic groups on DNA duplex stability and structure. Probing the limits of steric tolerance in the DNA helix. |
Preparation of Labeled Compounds for Mechanistic Studies
Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, tracking metabolic pathways, and understanding the intricate behavior of molecules in biological and chemical systems. synmr.inmoravek.com The introduction of isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), or carbon-13 (¹³C) into a molecule allows researchers to follow its fate with high precision. synmr.in While direct evidence for the extensive use of this compound in preparing such labeled compounds is not widespread in readily available literature, its structure lends itself to established labeling methodologies.
The two iodine atoms on the aromatic ring of this compound offer distinct opportunities for the introduction of isotopic labels. One of the most common techniques for introducing tritium or deuterium into an aromatic ring is through catalytic reductive dehalogenation. uochb.cz In this process, a dihaloaromatic compound can be selectively dehalogenated in the presence of a deuterium or tritium source, such as D₂ or T₂ gas, and a suitable catalyst, typically palladium on carbon (Pd/C).
Hypothetical Labeling Scheme:
A hypothetical reaction to produce a labeled toluene derivative from this compound could proceed as follows:
| Reactant | Reagent | Product | Isotope Introduced |
| This compound | D₂ gas, Pd/C | 3-Iodo-4-deuterio-toluene or 4-Iodo-3-deuterio-toluene | Deuterium |
| This compound | T₂ gas, Pd/C | 3-Iodo-4-tritio-toluene or 4-Iodo-3-tritio-toluene | Tritium |
This table represents a scientifically plausible, though not directly documented, synthetic route for labeling using this compound based on established chemical principles.
The resulting mono-iodinated, isotopically labeled toluene could then be used in further synthetic steps or directly in mechanistic studies to probe kinetic isotope effects or to act as a tracer in complex reaction mixtures. nih.govnih.gov The differential reactivity of the two carbon-iodine bonds could potentially allow for selective labeling at either the 3- or 4-position, providing researchers with specific tools to investigate regiochemical aspects of subsequent reactions.
Utilization in Complex Molecule Synthesis (e.g., natural product synthesis, pharmaceuticals as intermediates)
Di-halogenated aromatic compounds are foundational materials for the construction of more complex molecules, particularly through transition-metal-catalyzed cross-coupling reactions. nih.govjocpr.comscispace.com The presence of two reactive sites on this compound allows for sequential, site-selective functionalization, making it a potentially valuable intermediate in the synthesis of natural products and pharmaceuticals that contain a 3,4-disubstituted toluene moiety. libretexts.orgnih.gov
The differential reactivity of the iodine substituents, influenced by their electronic and steric environment, can be exploited to introduce different functional groups in a stepwise manner. For instance, a less reactive cross-coupling reaction, such as a Suzuki or Heck reaction, might be performed first at one position, followed by a more reactive coupling at the second position. jocpr.commdpi.com
Potential Synthetic Applications in Cross-Coupling Reactions:
| Reaction Type | Catalyst | Reactants | Potential Product Structure |
| Suzuki Coupling | Palladium catalyst | This compound, Arylboronic acid | 3-Aryl-4-iodotoluene |
| Sonogashira Coupling | Palladium/Copper catalyst | This compound, Terminal alkyne | 3-Alkynyl-4-iodotoluene |
| Buchwald-Hartwig Amination | Palladium catalyst | This compound, Amine | 3-Amino-4-iodotoluene |
This table illustrates the potential of this compound to undergo various palladium-catalyzed cross-coupling reactions to form key intermediates for more complex molecules. These are representative examples based on well-established synthetic methodologies. nih.govresearchgate.netrsc.orgmit.edu
While specific, documented total syntheses of natural products or pharmaceuticals explicitly starting from this compound are not prominently featured in the surveyed literature, the 3,4-disubstituted aromatic core is present in numerous bioactive molecules. nih.govresearchgate.netrsc.org Therefore, the synthetic utility of this compound as a precursor for such structures is highly plausible. For example, the synthesis of certain benzofuran (B130515) or chroman derivatives could potentially utilize a this compound-derived intermediate. rsc.orgnih.gov
Pharmaceutical intermediates are chemical compounds that form the building blocks of active pharmaceutical ingredients (APIs). ikigaicorporation.com The ability to introduce various substituents onto the toluene ring via the iodo groups makes this compound a candidate for the synthesis of complex pharmaceutical intermediates.
Emerging Research Directions and Future Perspectives for 3,4 Diiodotoluene Chemistry
Exploration of Novel Reactivity Patterns and Transformation
The synthetic power of 3,4-diiodotoluene lies in the reactivity of its two carbon-iodine bonds. Aryl iodides are premier substrates for a vast array of palladium- and copper-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond towards oxidative addition. nih.govyoutube.com Future research will undoubtedly focus on leveraging this reactivity to build molecular complexity.
Key transformations that are ripe for exploration with this compound include:
Sonogashira Coupling: This reaction enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes, providing access to arylalkynes and conjugated enynes. wikipedia.orglibretexts.org The use of a palladium catalyst and a copper(I) co-catalyst under mild conditions makes this a powerful tool for derivatizing this compound. organic-chemistry.orgyoutube.com
Ullmann Condensation: This copper-promoted reaction is ideal for forming C-O, C-N, and C-S bonds, allowing the synthesis of diaryl ethers, aryl amines, and aryl thioethers. wikipedia.orgorganic-chemistry.org While traditionally requiring harsh conditions, modern Ullmann-type reactions can proceed under milder temperatures with the aid of specific ligands. researchgate.netresearchgate.net
Other Cross-Coupling Reactions: The potential for Suzuki, Stille, and Heck couplings further expands the synthetic possibilities, enabling the introduction of aryl, vinyl, and alkyl groups. youtube.com
A significant area for future investigation is the selective functionalization of the two iodo-groups. The electronic environment of the iodine at the C3 position is different from that at the C4 position due to the influence of the methyl group. This difference could potentially be exploited to achieve regioselective, sequential cross-coupling reactions, allowing for the controlled, stepwise construction of complex, unsymmetrically substituted toluene (B28343) derivatives.
| Reaction Type | Coupling Partner | Catalyst System | Typical Product |
| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base wikipedia.org | Arylalkyne |
| Ullmann Condensation | Alcohol, Amine, Thiol | Copper powder or Cu(I)/Cu(II) salts, often with a ligand wikipedia.orgresearchgate.net | Diaryl ether, Aryl amine, Aryl thioether |
| Suzuki Coupling | Organoboron compound | Pd(0) complex, Base youtube.com | Biaryl |
| Heck Coupling | Alkene | Pd(0) complex, Base youtube.com | Aryl-substituted alkene |
Integration with High-Throughput Experimentation and Automation
To accelerate the discovery of optimal reaction conditions and novel derivatives, the integration of this compound chemistry with high-throughput experimentation (HTE) and automated synthesis is a logical and powerful next step. HTE allows for the rapid, parallel screening of numerous reaction parameters, such as catalysts, ligands, bases, and solvents. mt.com Cross-coupling reactions, which form the core of this compound's reactivity, are particularly well-suited for HTE-based optimization. mckgroup.org This approach can dramatically reduce the time and materials required to identify the ideal conditions for a specific transformation, such as a selective Sonogashira coupling at one of the iodo positions.
Furthermore, automated synthesis platforms can be employed to construct libraries of compounds derived from this compound in a systematic and efficient manner. nih.govresearchgate.net An automated synthesizer could perform iterative or sequential coupling reactions, enabling the rapid creation of a diverse set of molecules for screening in drug discovery or materials science programs. chemrxiv.orgnih.govbeilstein-journals.org
| HTE Workflow Step | Objective for this compound Reaction | Variables to Screen |
| 1. Design of Experiment (DoE) | Optimize yield and selectivity of a Sonogashira coupling. | Pd catalysts, phosphine (B1218219) ligands, copper co-catalysts, bases, solvents. |
| 2. Reaction Setup | Dispense this compound, alkyne, and screening variables into a 96-well plate. mt.com | Automated liquid and solid handlers. |
| 3. Reaction Execution | Heat the reaction plate under controlled temperature and inert atmosphere. | Parallel reactor blocks. |
| 4. Analysis | Quantify product yield and regioselectivity for each reaction well. | Automated sampling with LC-MS or GC-MS. mckgroup.org |
| 5. Data Evaluation | Identify optimal conditions for selective mono- or di-functionalization. | Software analysis of yield and selectivity data. |
Discovery of Unexpected Applications in Interdisciplinary Fields
While the immediate applications of this compound appear to be within synthetic and medicinal chemistry, its structure suggests significant potential in interdisciplinary fields, particularly materials science. Di-functionalized aromatic compounds are fundamental building blocks for conjugated polymers used in organic electronics. researchgate.net For instance, derivatives of 3,4-phenylenedioxythiophene (PheDOT), which share a similar 1,2,4-trisubstituted benzene (B151609) core, are investigated for their electronic properties. researchgate.net
By serving as a precursor, this compound can be used to synthesize novel monomers for organic semiconductors, conductive polymers, and materials for organic light-emitting diodes (OLEDs) and organic solar cells. google.com The ability to tune the electronic properties of the resulting polymers through the choice of coupling partners in reactions like Sonogashira or Suzuki couplings makes this a fertile ground for discovery. Future research could explore the synthesis of polymers from this compound derivatives and characterize their optical and electronic properties, opening a new frontier beyond its traditional role as a simple synthetic intermediate.
Addressing Existing Research Gaps for a Comprehensive Understanding of this compound
Despite its potential, the chemistry of this compound is not yet fully explored, and several research gaps need to be addressed for a comprehensive understanding.
Sustainable Synthesis: There is a clear lack of published research focusing specifically on green and sustainable synthetic protocols for this compound. Adapting classical methods like the Sandmeyer reaction to use environmentally benign solvents and energy sources is a critical, unaddressed need. jddhs.com
Selective Reactivity: A systematic investigation into the differential reactivity of the C3-I and C4-I bonds is a major gap. Understanding the kinetic and thermodynamic factors that could favor selective mono-functionalization would unlock its potential for more controlled and sophisticated syntheses.
HTE and Automation Application: While ideally suited for such techniques, there are no documented applications of HTE or automated synthesis workflows specifically using this compound to optimize reactions or generate compound libraries. Applying these methods would significantly accelerate research in this area. mckgroup.org
Materials Science Applications: The potential of this compound as a precursor for functional organic materials is largely hypothetical and represents a significant untapped opportunity. researchgate.net A dedicated research program to synthesize and characterize polymers and other materials derived from it is warranted.
Comprehensive Characterization: As a relatively rare research chemical, comprehensive analytical data and documented reactivity profiles are not widely available. sigmaaldrich.com A thorough study and documentation of its properties and reaction outcomes would be invaluable to the wider chemical community.
Historical Context and Evolution of Research on Diiodotoluenes
Early Discoveries and Pioneering Synthetic Efforts
The initial forays into the synthesis of iodoarenes were often extensions of chlorination and bromination chemistry. However, the direct iodination of aromatic compounds like toluene (B28343) with elemental iodine proved to be a challenge. manac-inc.co.jp Unlike the more vigorous reactions of chlorine and bromine, iodine is the least reactive halogen, and its reaction with aromatic hydrocarbons is reversible and often requires an oxidizing agent to drive the reaction to completion by removing the hydrogen iodide (HI) byproduct.
One of the earliest and most significant methods for introducing an iodine substituent onto an aromatic ring was the Sandmeyer reaction , first reported in the late 19th century. This two-step process involves the diazotization of an aromatic amine followed by treatment with a copper(I) iodide or potassium iodide solution. For the synthesis of a specific isomer like 3,4-diiodotoluene, this would typically start from 3,4-diaminotoluene (B134574) or a related aminonitrotoluene precursor.
Direct iodination methods soon followed. A classic laboratory-scale approach involved treating an aromatic hydrocarbon with a mixture of iodine and a strong oxidizing agent, such as nitric acid. wikipedia.org For toluene, this reaction typically yields a mixture of ortho- and para-iodotoluene due to the directing effect of the methyl group. wikipedia.org Achieving di-substitution to produce diiodotoluenes required more forcing conditions and often resulted in a mixture of isomers, making the isolation of pure this compound a significant challenge. These early methods were characterized by their harsh conditions, use of strong acids, and often, a lack of regioselectivity.
Another early approach involved the use of iodine in the presence of metal oxides or salts, such as those of mercury or silver, which would react with the HI formed and prevent the reverse reaction. researchgate.net For instance, iodic acid (HIO₃) was identified as a potent iodinating agent, capable of iodinating even deactivated aromatic rings, although the reactions could be complex and vigorous if not carefully controlled. nih.gov
| Method | Reagents | Description | Typical Challenges |
| Sandmeyer Reaction | Aromatic Amine, NaNO₂, H⁺, KI | Indirect method involving diazotization of an amine precursor. Offers good regiocontrol based on the starting amine. | Multi-step process; requires specific amine precursors. |
| Direct Iodination with Oxidizing Agent | Toluene, I₂, HNO₃/H₂SO₄ | Electrophilic aromatic substitution driven by an oxidizing agent to remove HI. wikipedia.orgresearchgate.net | Harsh conditions; poor regioselectivity, leading to isomer mixtures; risk of nitration as a side reaction. |
| Metal-Assisted Iodination | Toluene, I₂, Metal Salts (e.g., Ag₂O, HgO) | The metal salt acts as an HI scavenger to drive the equilibrium towards the iodinated product. researchgate.net | Use of stoichiometric and often toxic heavy metals; waste generation. |
| Iodic Acid Iodination | Arene, HIO₃, H₂SO₄ | Uses a hypervalent iodine species as a powerful electrophile, capable of iodinating deactivated rings. nih.gov | Highly exothermic and potentially hazardous reactions; complex reaction mechanisms. nih.gov |
Key Methodological Advancements in Aromatic Iodination
The 20th and early 21st centuries witnessed a revolution in synthetic methodology, driven by the need for milder, more efficient, and highly selective reactions. This evolution profoundly impacted the synthesis of halogenated arenes, including this compound.
A significant leap forward was the development and popularization of N-halosuccinimides (NXS), particularly N-Iodosuccinimide (NIS) , as electrophilic halogen sources. organic-chemistry.orgresearchgate.net NIS is a stable, crystalline solid that is safer and easier to handle than elemental iodine and strong oxidizing agents. Early applications of NIS for iodinating aromatic rings often required activation by strong acids. A notable advancement was the use of catalytic amounts of Brønsted acids like trifluoroacetic acid or Lewis acids, which enhance the electrophilicity of the iodine atom, allowing for the iodination of even moderately activated or deactivated arenes under milder conditions. organic-chemistry.org
In the quest for greener and more sustainable processes, organocatalysis has emerged as a powerful tool. Researchers have developed methods using thiourea (B124793) derivatives or disulfides as catalysts to activate sources like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), enabling the regioselective iodination of various aromatic compounds under mild, metal-free conditions. organic-chemistry.orgorganic-chemistry.org Furthermore, the use of environmentally benign solvents like hexafluoroisopropanol (HFIP) has been shown to promote the halogenation of arenes with N-halosuccinimides. organic-chemistry.orgnih.gov
| Advancement | Catalyst/Reagent System | Key Features & Advantages |
| N-Iodosuccinimide (NIS) | NIS with catalytic acid (Brønsted or Lewis) | Milder conditions compared to I₂/oxidant systems; improved handling and safety; good yields for various substrates. organic-chemistry.orgacs.org |
| Gold/Silver Catalysis | Au(I) or Ag(I) salts with NIS | High efficiency for electron-rich arenes; mild reaction conditions; low catalyst loadings. organic-chemistry.orgacs.org |
| Organocatalysis | Thioureas or Disulfides with DIH/NIS | Metal-free; environmentally friendly; high regioselectivity for activated aromatic compounds. organic-chemistry.orgorganic-chemistry.org |
| Modern Oxidative Systems | KI with H₂O₂; or DMSO as oxidant | Utilizes inexpensive and readily available reagents; avoids stoichiometric heavy metal oxidants. organic-chemistry.org |
| Solvent-Promoted Iodination | N-halosuccinimides in HFIP | HFIP solvent promotes halogenation of a broad range of arenes, often without an external catalyst. nih.gov |
Shift in Research Focus and Technological Impact
The impetus for developing new iodination methods has been driven by the immense synthetic utility of iodoarenes. Initially viewed simply as stable, halogenated derivatives, the focus shifted dramatically with the advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century. The carbon-iodine bond is the most reactive of the carbon-halogen bonds (C-I < C-Br < C-Cl) in the key oxidative addition step of these catalytic cycles. nih.gov
This reactivity makes compounds like this compound highly valuable intermediates in organic synthesis. fiveable.me They serve as versatile building blocks for the construction of more complex molecules through reactions such as:
Suzuki Coupling: Formation of carbon-carbon bonds with boronic acids.
Sonogashira Coupling: Formation of carbon-carbon bonds with terminal alkynes.
Heck Coupling: Formation of carbon-carbon bonds with alkenes.
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds with amines.
The presence of two iodine atoms in this compound allows for sequential or site-selective cross-coupling reactions, enabling the modular synthesis of complex, highly substituted aromatic structures. nih.gov This capability is crucial in medicinal chemistry for drug discovery and in materials science for the synthesis of organic semiconductors, polymers, and other functional materials. The ability to precisely install different functional groups at the 3- and 4-positions of the toluene ring opens up vast chemical space for exploration.
Current Trends and Future Outlook in Halogenated Arene Chemistry
The field of halogenated arene chemistry continues to evolve, driven by goals of sustainability, efficiency, and the synthesis of increasingly complex molecules. thecalculatedchemist.com
One of the most significant current trends is the development of C-H activation/iodination reactions. researchgate.net These methods aim to directly convert a carbon-hydrogen bond to a carbon-iodine bond, bypassing the need for pre-functionalized starting materials like anilines or boronic acids. This approach is highly atom-economical and can significantly shorten synthetic routes.
Green chemistry principles are increasingly central to new synthetic methods. thecalculatedchemist.comzenodo.org This includes the use of non-toxic, renewable reagents and solvents, catalytic systems that operate under ambient conditions, and processes that minimize waste. zenodo.orgresearchgate.net Zeolite catalysts, for example, have been explored for the selective iodination of toluene in more environmentally friendly processes. researchgate.netgoogle.com
Photocatalysis and electrochemistry are emerging as powerful strategies for activating iodine sources and promoting halogenation under exceptionally mild conditions. These methods use light or electric current to generate highly reactive species, often with unique selectivities not achievable through traditional thermal methods.
Finally, the integration of artificial intelligence (AI) and machine learning is beginning to transform how chemical reactions are developed. zenodo.orgoxfordsummercourses.com These technologies can predict reaction outcomes, optimize conditions, and even suggest novel synthetic pathways, accelerating the discovery of new and improved methods for synthesizing compounds like this compound. oxfordsummercourses.com
The future of halogenated arene chemistry will likely focus on combining these trends to create highly selective, predictable, and sustainable synthetic tools. As the demand for complex, precisely functionalized molecules grows in fields like pharmaceuticals and advanced materials, the importance of versatile building blocks such as this compound and the innovative methods used to synthesize them will continue to increase. nih.govnih.gov
Q & A
Q. What are the established synthetic routes for 3,4-Diiodotoluene, and how can reaction conditions be optimized for academic-scale synthesis?
- Methodological Answer : The synthesis of this compound (CAS 1608-47-5) typically involves direct iodination of toluene derivatives. A common approach is electrophilic aromatic substitution using iodine monochloride (ICl) or iodine with a Lewis acid catalyst (e.g., FeCl₃). Key variables to optimize include:
- Temperature : Controlled heating (60–80°C) to balance reactivity and side-product formation.
- Solvent : Polar aprotic solvents like dichloromethane improve iodine solubility.
- Stoichiometry : Excess iodine (2.2–2.5 equivalents) ensures complete di-substitution.
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical. Analytical validation using NMR (¹H/¹³C) and GC-MS confirms regioselectivity and purity .
Q. How can researchers characterize this compound’s purity and structural integrity using spectroscopic techniques?
- Methodological Answer :
- ¹H NMR : Look for aromatic proton signals in the δ 7.0–7.5 ppm range, with splitting patterns reflecting the 3,4-substitution.
- ¹³C NMR : Aromatic carbons adjacent to iodine will show deshielding (δ 95–105 ppm due to heavy atom effect).
- GC-MS : Monitor molecular ion peaks at m/z 344 (C₇H₆I₂⁺) and fragmentation patterns (e.g., loss of I₂).
- Melting Point : Compare observed values (~120–122°C) to literature data to confirm crystallinity.
Cross-referencing with databases (e.g., SciFinder, Reaxys) ensures consistency with published spectra .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis or handling due to potential iodine vapor release.
- Storage : In amber glass vials under inert atmosphere (argon) at 4°C to prevent photodecomposition and oxidative degradation.
- Spill Management : Neutralize with sodium thiosulfate to reduce iodine residues.
Toxicity data (e.g., LD₅₀) for structurally similar iodinated aromatics should inform risk assessments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Discrepancies in Suzuki-Miyaura or Ullmann coupling yields may arise from:
- Catalyst Selection : Pd(PPh₃)₄ vs. CuI/N-heterocyclic carbenes, which affect oxidative addition efficiency.
- Solvent Effects : DMF vs. toluene, influencing iodine ligand dissociation rates.
- Substrate Steric Effects : The 3,4-diiodo configuration may hinder transmetalation steps.
Systematic DOE (Design of Experiments) approaches, varying catalysts, bases, and solvents, can isolate dominant factors. Contradictory data should be contextualized with control experiments (e.g., kinetic studies, in-situ IR monitoring) .
Q. What strategies are effective for analyzing this compound’s stability under varying thermal and photolytic conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Track mass loss at 150–250°C to assess thermal decomposition.
- UV-Vis Spectroscopy : Monitor absorbance shifts (250–300 nm) under UV light to detect photolytic degradation.
- HPLC-MS : Identify breakdown products (e.g., monoiodotoluene, iodine residues).
Stability studies should replicate environmental conditions (e.g., oxygen presence, humidity) to model real-world degradation pathways. Comparative studies with meta- and para-isomers (e.g., 2,4-diiodotoluene) can clarify substituent effects .
Q. How can computational methods (DFT, MD) predict this compound’s reactivity in novel reaction systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (C-I: ~50 kcal/mol) and electrostatic potential maps to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., solvation shells in DMSO vs. THF).
- Transition State Analysis : Model steric hindrance in the 3,4-substituted aromatic ring for coupling reactions.
Validate computational predictions with experimental kinetic data (e.g., Arrhenius plots) to refine models .
Key Methodological Considerations
- Literature Gaps : Limited studies on this compound’s ecological impact (e.g., biodegradability, bioaccumulation) warrant targeted ecotoxicology assays .
- Contradiction Management : Use triangulation (multiple analytical techniques) to validate anomalous results, as seen in iodinated aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
